1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-Bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties
Preparation Methods
The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the imidazole core. The synthetic route often includes the following steps:
Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate.
Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction, where 4-bromobenzenesulfonyl chloride reacts with the imidazole core under basic conditions.
Attachment of the Dichlorophenylmethyl Group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzenesulfonyl group, potentially converting it to a benzenesulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzenesulfonyl group and dichlorophenylmethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Bromobenzenesulfonyl)-2-phenylimidazole: This compound lacks the dichlorophenylmethyl group, which may result in different chemical properties and biological activities.
1-(4-Bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole:
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2S2/c17-12-2-4-13(5-3-12)25(22,23)21-8-7-20-16(21)24-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDUGOQZLUBDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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